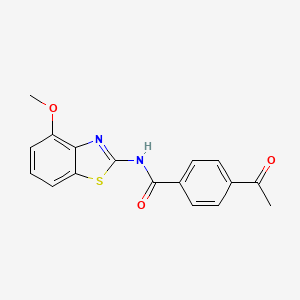
4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as AMB-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Activity
Apoptosis Induction in Leukemia Cells : A study demonstrated that benzothiazole derivatives, including compounds structurally similar to 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, induce apoptosis in human leukemia cells through reactive oxygen species (ROS) generation, mitochondrial dysfunction, and activation of caspases, suggesting their potential as anticancer agents (Repický, Jantová, & Cipak, 2009).
Antidiabetic Agents
Antihyperglycemic Agents : Benzothiazole derivatives have been identified as structurally novel antihyperglycemic agents, with certain compounds showing promise in the treatment of diabetes mellitus by exhibiting significant activity in in vitro assays (Nomura et al., 1999).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties : New benzamide compounds derived from benzothiazole, including the target compound, have shown to possess antimicrobial activities against various pathogens and significant antioxidant properties. This highlights their potential utility in developing new antimicrobial agents with added antioxidant benefits (Yang et al., 2015).
Neuroprotective Agents
HDAC6 Inhibition and Alzheimer's Disease : Benzothiazole derivatives have been developed as selective histone deacetylase 6 (HDAC6) inhibitors, showing potential in ameliorating Alzheimer's disease phenotypes. These compounds decrease tau protein phosphorylation and aggregation, offering a novel approach to Alzheimer's treatment (Lee et al., 2018).
Antioxidant Activity
Antioxidant Activity Evaluation : The antioxidant properties of benzothiazole derivatives have been assessed, revealing their capability to scavenge free radicals and suggesting their potential as antioxidant agents. This activity is crucial for counteracting oxidative stress, which is implicated in various diseases (Demir et al., 2015).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Given the broad spectrum of biological activities associated with benzothiazole derivatives , it is likely that this compound affects multiple pathways.
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10(20)11-6-8-12(9-7-11)16(21)19-17-18-15-13(22-2)4-3-5-14(15)23-17/h3-9H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFAMVNCBOQZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

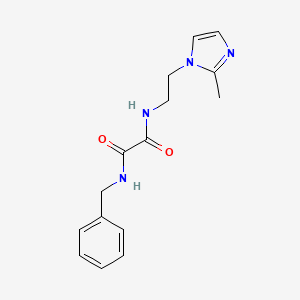

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2709499.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
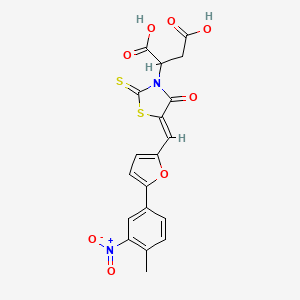
![Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2709505.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)
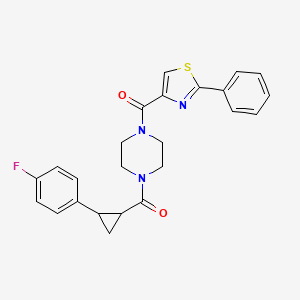
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)
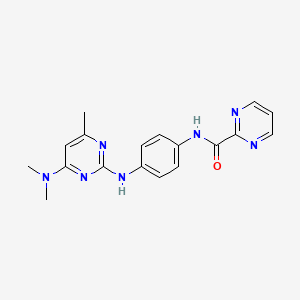
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide](/img/structure/B2709510.png)
